![molecular formula C8H6BF3O3 B13461641 [4-(Trifluoroacetyl)phenyl]boronic acid](/img/structure/B13461641.png)
[4-(Trifluoroacetyl)phenyl]boronic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
[4-(Trifluoroacetyl)phenyl]boronic acid: is an organoboron compound that features a trifluoroacetyl group attached to a phenyl ring, which is further bonded to a boronic acid moiety. This compound is of significant interest in organic synthesis, particularly in the context of Suzuki-Miyaura cross-coupling reactions, due to its unique reactivity and stability.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of [4-(Trifluoroacetyl)phenyl]boronic acid typically involves the borylation of an aryl halide precursor. One common method is the Miyaura borylation reaction, where an aryl halide reacts with a diboron reagent in the presence of a palladium catalyst and a base. The reaction is usually carried out under mild conditions, such as room temperature, and in an inert atmosphere to prevent oxidation .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to handle organolithium chemistry, allowing for high throughput and efficient production . The use of automated systems ensures consistent quality and yield.
Analyse Des Réactions Chimiques
Types of Reactions: [4-(Trifluoroacetyl)phenyl]boronic acid undergoes various types of chemical reactions, including:
Suzuki-Miyaura Cross-Coupling: This reaction involves the coupling of the boronic acid with an aryl or vinyl halide in the presence of a palladium catalyst to form a carbon-carbon bond.
Oxidation: The boronic acid can be oxidized to form the corresponding phenol.
Substitution: The trifluoroacetyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions:
Palladium Catalysts: Used in Suzuki-Miyaura cross-coupling reactions.
Bases: Such as potassium carbonate or sodium hydroxide, used to deprotonate the boronic acid.
Oxidizing Agents: Such as hydrogen peroxide for oxidation reactions.
Major Products:
Biaryl Compounds: Formed from Suzuki-Miyaura cross-coupling.
Phenols: Formed from oxidation reactions.
Applications De Recherche Scientifique
Chemistry: In organic synthesis, [4-(Trifluoroacetyl)phenyl]boronic acid is used as a building block for the synthesis of complex molecules. Its ability to undergo Suzuki-Miyaura cross-coupling makes it valuable for constructing biaryl structures .
Biology and Medicine: The compound is explored for its potential in drug discovery and development. Its unique structure allows for the modification of biologically active molecules, potentially leading to new therapeutic agents .
Industry: In the industrial sector, this compound is used in the production of advanced materials, including polymers and electronic components .
Mécanisme D'action
The mechanism by which [4-(Trifluoroacetyl)phenyl]boronic acid exerts its effects is primarily through its reactivity in cross-coupling reactions. The boronic acid moiety interacts with palladium catalysts to form a palladium-boron complex, which then undergoes transmetalation with an aryl halide to form a new carbon-carbon bond . This process is facilitated by the electron-withdrawing trifluoroacetyl group, which enhances the reactivity of the phenyl ring.
Comparaison Avec Des Composés Similaires
Phenylboronic Acid: Lacks the trifluoroacetyl group and has different reactivity and stability profiles.
4-(Trifluoromethyl)phenylboronic Acid: Similar structure but with a trifluoromethyl group instead of a trifluoroacetyl group, leading to different electronic properties.
Uniqueness: The presence of the trifluoroacetyl group in [4-(Trifluoroacetyl)phenyl]boronic acid imparts unique electronic properties that enhance its reactivity in cross-coupling reactions. This makes it a valuable reagent in organic synthesis, particularly for the construction of complex molecules.
Propriétés
Formule moléculaire |
C8H6BF3O3 |
|---|---|
Poids moléculaire |
217.94 g/mol |
Nom IUPAC |
[4-(2,2,2-trifluoroacetyl)phenyl]boronic acid |
InChI |
InChI=1S/C8H6BF3O3/c10-8(11,12)7(13)5-1-3-6(4-2-5)9(14)15/h1-4,14-15H |
Clé InChI |
RCSJJFZNYCUCFC-UHFFFAOYSA-N |
SMILES canonique |
B(C1=CC=C(C=C1)C(=O)C(F)(F)F)(O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


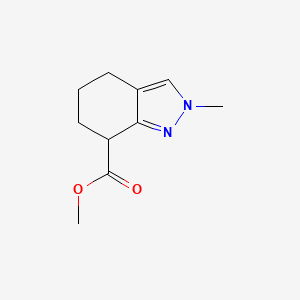
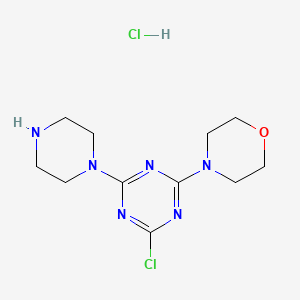
![Ethyl 8,8-difluoro-3-azabicyclo[3.2.1]octane-1-carboxylate hydrochloride](/img/structure/B13461580.png)
![[5-methyl-1-(propan-2-yl)-1H-pyrazol-4-yl]methanamine](/img/structure/B13461587.png)

![2-{[(Tert-butoxy)carbonyl]amino}-3-(2,5-dimethoxyphenyl)propanoic acid](/img/structure/B13461616.png)
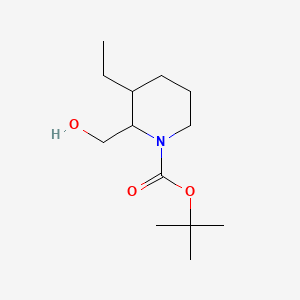
![tert-butyl N-[(2R)-3-bromo-2-methoxypropyl]carbamate](/img/structure/B13461619.png)
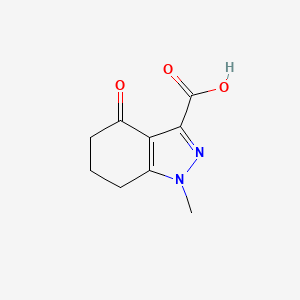

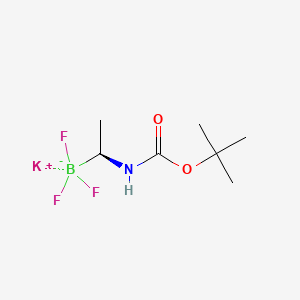
![5-Iodobenzo[d]thiazol-2-amine](/img/structure/B13461639.png)
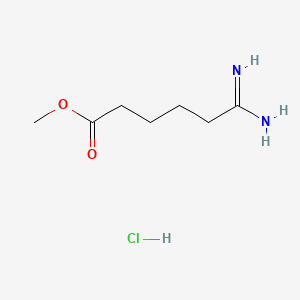
![3-(7-Oxo-1,2,3,5-tetrahydropyrrolo[3,4-f]indol-6-yl)piperidine-2,6-dione](/img/structure/B13461645.png)
